N-[1-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide
CAS No.: 325480-20-4
Cat. No.: VC21453010
Molecular Formula: C21H17Cl3N2O3S2
Molecular Weight: 515.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325480-20-4 |
|---|---|
| Molecular Formula | C21H17Cl3N2O3S2 |
| Molecular Weight | 515.9g/mol |
| IUPAC Name | N-[1-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide |
| Standard InChI | InChI=1S/C21H17Cl3N2O3S2/c1-13(27)25-19(21(22,23)24)29-16-9-7-14(8-10-16)11-17-18(28)26(20(30)31-17)12-15-5-3-2-4-6-15/h2-11,19H,12H2,1H3,(H,25,27)/b17-11+ |
| Standard InChI Key | AJHNZCYQUZRGLH-GZTJUZNOSA-N |
| Isomeric SMILES | CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
| SMILES | CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Introduction
N-[1-[4-[(E)-(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-2,2,2-trichloroethyl]acetamide is a complex organic compound with a molecular formula of C21H17Cl3N2O3S and a molecular weight of 515.868 g/mol . This compound is characterized by its intricate structure, which includes a thiazolidine ring system and a trichloroethyl group, suggesting potential applications in pharmaceuticals or chemical synthesis.
Synthesis and Chemical Reactions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring and the attachment of the phenoxy and trichloroethyl groups. Oxidation and reduction reactions may be used to modify the compound's functional groups, such as the sulfanylidene group, which can be oxidized using agents like hydrogen peroxide.
Potential Applications
Given its complex structure, this compound may have applications in pharmaceutical research, particularly in areas requiring bioactive molecules with specific functional groups. The trichloroethyl group, for instance, could provide reactivity useful in drug design or chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume